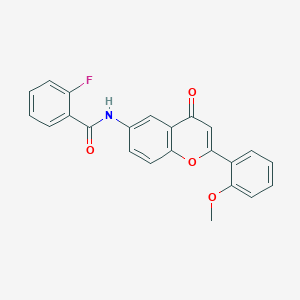

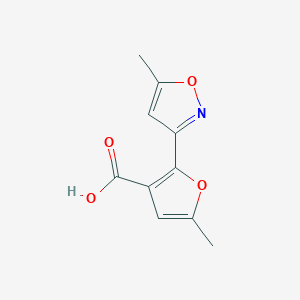

5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid is a biobased molecule that can be considered a derivative of furan carboxylic acids. These acids are significant in the pharmaceutical and polymer industries due to their potential as building blocks for various applications .

Synthesis Analysis

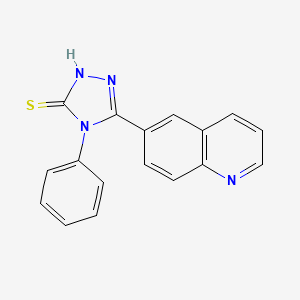

The synthesis of related furan carboxylic acid derivatives often involves cascade reactions or multistep processes. For instance, one-pot enzyme cascade systems have been used for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), which is a key intermediate for various furan derivatives . Additionally, furan-2-carboxylic acid hydrazide has been used as a starting material for the synthesis of furan-2-yl oxadiazole and triazole derivatives . The synthesis of complex furan-based structures, such as those involving 1,2-oxazol rings, typically requires careful selection of starting materials and reaction conditions to ensure the formation of the desired products .

Molecular Structure Analysis

The molecular structure of furan carboxylic acid derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the ring atoms. The substitution of the furan ring with various functional groups, such as oxazol, can significantly alter the chemical properties of the molecule . The molecular structure is confirmed using techniques such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Furan carboxylic acid derivatives can undergo various chemical reactions, including cyclization, arylation, and condensation, to form a wide range of heterocyclic compounds . The reactivity of these compounds can be exploited to synthesize novel derivatives with potential pharmacological applications . The introduction of substituents like the oxazol ring can lead to the formation of compounds with unique chemical and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acid derivatives are influenced by the nature of the substituents on the furan ring. For example, the introduction of a 1,2-oxazol ring can impact the compound's solubility, melting point, and reactivity . The enzymatic polymerization of furan derivatives with diacid ethyl esters has been shown to produce polyesters with specific molecular weights and physical properties, indicating the versatility of these compounds in materials science .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of furan derivatives, including those involving the 5-methyl-1,2-oxazol-3-yl group, for their potential applications in various fields such as pharmaceuticals and materials science. One study focused on synthesizing 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and its derivatives from furan-2-carboxylic acid hydrazide, exploring their structural properties and tautomeric equilibriums (M. Koparır, A. Çetin, A. Cansiz, 2005). This research highlights the chemical versatility of furan derivatives for further applications in chemical synthesis and analysis.

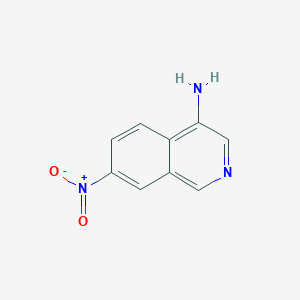

Antibacterial Activity

Derivatives of 5-methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid have been studied for their antibacterial properties. A study on the synthesis of 5-thiomethylfuran-2-carboxylic acid derivatives, including those with the 1,2-oxazol-3-yl group, investigated their potential as antibacterial agents (M. Iradyan et al., 2014). These compounds offer insights into the development of new antibiotics or antimicrobial agents.

Biobased Polymers

The transformation of furan derivatives, closely related to 5-methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid, into biobased polymers represents a significant application in materials science. Research on the enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) showcases the potential of using furan derivatives as building blocks for sustainable polymer production (W. Dijkman, Daphne E. Groothuis, M. Fraaije, 2014). This research underscores the importance of furan derivatives in creating environmentally friendly materials.

Energetic Materials

The synthesis and characterization of energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan highlight another application of 5-methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid derivatives. These compounds demonstrate potential in the development of insensitive energetic materials with superior detonation performance compared to traditional explosives (Qiong Yu et al., 2017). This area of research is crucial for advancing safer and more efficient energetic materials.

properties

IUPAC Name |

5-methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-5-3-7(10(12)13)9(14-5)8-4-6(2)15-11-8/h3-4H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKPDLGSYANEDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C2=NOC(=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2565814.png)

![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)

![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)

![3-amino-N-(4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2565830.png)

![3-Phenyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine](/img/structure/B2565833.png)